FR194738 is a novel compound recognized for its potent inhibitory action on squalene epoxidase, an enzyme integral to cholesterol biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, as it targets metabolic dependencies in various cancer types, including prostate cancer resistant to conventional therapies.
FR194738 was developed as part of research efforts aimed at identifying effective inhibitors of squalene epoxidase. Its synthesis and biological activity were first reported in studies focusing on its efficacy against cholesterol synthesis in hepatic cells and its potential as an anticancer agent.
FR194738 is classified as a squalene epoxidase inhibitor. It falls under the category of small molecules that interfere with lipid metabolism, specifically targeting the enzymatic pathway responsible for converting squalene into 2,3-oxidosqualene, a precursor in cholesterol biosynthesis.
The synthesis of FR194738 involves several chemical reactions that are designed to yield a compound with high potency and selectivity for squalene epoxidase. The process typically includes:
Detailed methodologies often employ spectroscopic techniques (e.g., NMR and mass spectrometry) for structural verification and purity assessment of the synthesized compound.
The molecular structure of FR194738 has been elucidated through various analytical techniques. It features a complex arrangement that allows it to effectively bind to the active site of squalene epoxidase.
FR194738 undergoes specific chemical reactions that facilitate its interaction with biological targets:
These reactions can be quantified using enzyme assays that measure the rate of substrate conversion in the presence of FR194738 compared to control conditions.
The mechanism by which FR194738 exerts its effects involves:
Studies have shown that treatment with FR194738 can significantly reduce cholesterol synthesis in cell lines, demonstrating its potential as a therapeutic agent against cancers that depend on lipid metabolism.
FR194738 has several promising applications in scientific research and medicine:
FR194738 is a synthetic small-molecule inhibitor targeting squalene epoxidase (squalene monooxygenase), a membrane-bound enzyme in the endoplasmic reticulum that catalyzes the first oxygenation step in cholesterol biosynthesis. This compound features a tertiary amine-linked bifunctional aromatic system, with its molecular structure (C₂₇H₃₇NO₂S; MW 439.66) optimized for high-affinity interaction with squalene epoxidase’s catalytic domain [1] [3]. Unlike statins that inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase upstream, FR194738 acts downstream in the mevalonate pathway, selectively blocking the conversion of squalene to 2,3-oxidosqualene without impairing non-sterol isoprenoid synthesis [1] [6].
FR194738 competitively inhibits squalene epoxidase by binding to the enzyme’s substrate pocket within the catalytic domain (residues 101–517). Crystallographic studies reveal that the inhibitor’s thiophene moiety engages in π-Stacking interactions with Phe402 and Tyr257, while its alkylamine side chain forms hydrophobic contacts with Leu103, Val254, and Ile307 [2] [4]. This binding displaces the natural substrate squalene (Km ≈ 50 µM) by sterically obstructing the FAD cofactor-binding site (Figure 1B) [4] [6]. The interaction is reversible and dependent on membrane topology, with the inhibitor’s lipophilicity (clogP ≈ 5.2) facilitating partition into the endoplasmic reticulum bilayer [1] [6]. Mutagenesis studies confirm that substitutions at Val254 or Tyr257 reduce FR194738 binding affinity by >50-fold, underscoring the precision of its molecular recognition [4].
FR194738 exhibits nanomolar inhibitory potency across diverse in vitro systems, as quantified by half-maximal inhibitory concentration (IC₅₀) values:
Table 1: IC₅₀ Values of FR194738 Across Experimental Models
Experimental System | IC₅₀ (nM) | Reference |
---|---|---|
HepG2 cell homogenate | 9.8 | [3] |
Dog liver microsomes | 12.5 | [1] |
Rat liver microsomes | 14.0 | [1] |
Hamster liver microsomes | 14.0 | [3] |
HepG2 intact cells (cholesterol synthesis) | 2.1 | [3] |
The compound’s potency in HepG2 homogenates (IC₅₀ = 9.8 nM) surpasses that of earlier squalene epoxidase inhibitors like NB-598 (IC₅₀ = 28 nM) and statins (e.g., simvastatin IC₅₀ = 40 nM) [1] [3]. This enhanced activity derives from FR194738’s optimized polarity, which improves solubility and membrane permeation compared to hyperlipophilic predecessors (e.g., NB-598 clogP = 8.19) [1]. Notably, FR194738 shows consistent cross-species activity in rodent and canine microsomes, supporting its utility in translational models [1] [3].
In Triton X-100-solubilized squalene epoxidase preparations, FR194738 demonstrates classical competitive inhibition kinetics. Lineweaver-Burk plots reveal increased Km for squalene (from 48 µM to 220 µM at 20 nM inhibitor) with unchanged Vmax (0.85 nmol/min/mg), confirming direct competition at the active site [1] [6]. The inhibitor’s dissociation constant (Ki = 3.2 nM) reflects 15-fold greater affinity for squalene epoxidase than squalene itself (Kd ≈ 50 µM) [1]. This high affinity arises from slow off-rate kinetics (koff = 1.7 × 10⁻³ s⁻¹), prolonging the enzyme-inhibitor complex residence time [6]. FR194738’ efficacy is reduced in non-solubilized membrane fractions due to altered accessibility to the re-entrant loop domain (residues 24–33), which regulates substrate entry in native lipid environments [4] [6]. Accumulation of [¹⁴C]-squalene in inhibitor-treated HepG2 cells (EC₅₀ = 4.9 nM) provides functional validation of substrate displacement in situ [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: